3-Cyclohexene-1,2-diol
Description
Structure
3D Structure
Properties
CAS No. |
34780-00-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1,3,5-8H,2,4H2 |
InChI Key |
GRRYTPLUXFDFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C=C1)O)O |
Origin of Product |
United States |
Advanced Synthesis Methodologies for 3 Cyclohexene 1,2 Diol
Chemoenzymatic and Biocatalytic Synthesis Routes
Chemoenzymatic and biocatalytic approaches are prized for their high selectivity under mild reaction conditions, often providing access to enantiomerically pure compounds that are challenging to obtain through traditional chemistry.
The creation of enantiomerically pure diols is often accomplished through enzymatic resolution. thieme-connect.com This strategy relies on the ability of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two forms. For meso-compounds like cis-3-cyclohexene-1,2-diol, enzymes can selectively modify one of two prochiral functional groups, a process known as desymmetrization, to yield a chiral product.
Lipases are a widely used class of enzymes for the kinetic resolution of alcohols due to their stability, broad substrate tolerance, and commercial availability. nih.gov A key method for producing optically active derivatives of 3-cyclohexene-1,2-diol is through lipase-mediated stereoselective transesterification. google.com In this process, a meso-diol is reacted with an acylating agent, and the lipase (B570770) selectively catalyzes the acylation of one of the hydroxyl groups. google.com
This approach transforms the achiral meso-diol into a chiral monoacetate, leaving the other hydroxyl group untouched. google.com Fatty acid vinyl esters, such as vinyl acetate (B1210297), are often preferred as acylating agents. google.com A variety of lipases, including those from Pseudomonas cepacia (PSL-CI) and Candida antarctica B (CAL-B, Novozym 435), have proven effective in these types of resolutions. nih.gov
A specific documented synthesis involves reacting meso-3-cyclohexene-1,2-diol with vinyl acetate in acetonitrile (B52724) using Lipase PS as the biocatalyst. After 25 days at room temperature, the reaction yielded the corresponding chiral monoacetate with an 83% yield. google.com
| Reactant | Acylating Agent | Biocatalyst | Product | Yield | Source |
| This compound | Vinyl Acetate | Lipase PS | Chiral Monoacetate | 83% | google.com |
Whole-cell microbial biotransformations offer a powerful one-step method for producing chiral compounds. Various microorganisms, particularly yeast and bacteria, can perform stereoselective oxidations on diols. mdpi.comresearchgate.net While direct biotransformation of this compound is a subject of specific research, extensive studies on analogous unsaturated and saturated diols demonstrate the viability of this approach.
For instance, whole cells of the yeast Candida pelliculosa have been used to oxidize the unsaturated monocyclic diol, (3aS,4,7,7aR)-cis-tetrahydro-1(3H)-isobenzofuranone, which is structurally analogous to this compound. mdpi.comresearchgate.net This biotransformation yields an enantiomerically-enriched lactone. researchgate.net Similarly, bacterial strains such as Pseudomonas putida are known to convert aromatic compounds like benzene (B151609) into cis-3,5-cyclohexadien-1,2-diols through the action of dioxygenase enzymes. nih.gov These microbial systems highlight a pathway for synthesizing valuable diol products from various substrates.
| Substrate (Analogous Diol) | Microorganism | Transformation | Key Finding | Source |
| Monocyclic unsaturated diol (3b) | Candida pelliculosa ZP22 | Stereoselective oxidation | Production of enantiomerically-enriched lactone (+)-(2b) | mdpi.comresearchgate.net |
| Benzene | Recombinant Pseudomonas putida KT2442 | cis-dihydroxylation | Production of cis-3,5-cyclohexadien-1,2-diols (up to 60 g/L) | nih.gov |
Bio-inspired synthesis seeks to mimic nature's strategies, often involving elegant cascade reactions to build molecular complexity from simpler precursors. While a direct bio-inspired synthesis for this compound is not prominently documented, the principles are widely applied in the synthesis of other complex cyclic molecules. These strategies often begin with a readily available natural product or a precursor that can be manipulated through biomimetic transformations like enzymatic reactions, skeletal rearrangements, or transannular cyclizations. acs.orgacs.org For example, the synthesis of certain abietane (B96969) diterpenoids has been achieved from carnosic acid by initiating a Wagner-Meerwein type methyl migration, which mirrors a plausible biosynthetic pathway. acs.org Another approach involves using biomimetic oxidation catalysts, such as immobilized iron complexes designed to mimic non-heme enzymes, to perform specific transformations like olefin epoxidation with aqueous H2O2. researchgate.net
Chemo-Synthetic Pathways and Strategies
Alongside biocatalytic methods, traditional chemical synthesis provides robust and scalable routes to this compound and its precursors.
A common and efficient chemo-synthetic pathway to this compound involves a two-step process starting with a Diels-Alder reaction followed by a reduction. The carbon skeleton of the cyclohexene (B86901) ring is first constructed using the powerful [4+2] cycloaddition of a diene and a dienophile to create a cyclohexenone derivative. nih.govresearchgate.net
A documented route specifies that the starting cyclohexenone derivative can be obtained via a Diels-Alder reaction between 1,3-butadiene (B125203) and a suitable dienophile. google.com Once the cyclohexenone precursor is formed, the diol is generated by the reduction of the carbonyl group. This reduction can be achieved using various reducing agents, with diisobutyl aluminum hydride being a noted example for this transformation. google.com This method provides reliable access to the core structure of this compound.
Diol Synthesis via Hydroxylation of Cyclohexene Derivatives
Hydroxylation of the double bond in cyclohexene or its derivatives is a direct and common strategy for the synthesis of this compound. The stereochemical outcome of this reaction, whether syn or anti-dihydroxylation, is determined by the chosen reagents and reaction conditions.
Syn-dihydroxylation introduces both hydroxyl groups to the same face of the double bond, resulting in a cis-diol. Osmium tetroxide (OsO₄) is a classic and highly effective reagent for this transformation. chemistrysteps.comkhanacademy.org The reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate. chemistrysteps.comlibretexts.orglibretexts.org This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃), to yield the cis-1,2-diol. masterorganicchemistry.com
Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction have been developed. libretexts.orgmasterorganicchemistry.com In these protocols, a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to reoxidize the osmium species back to Os(VIII), allowing for the use of only a catalytic amount of OsO₄. khanacademy.org
Another reagent that can achieve syn-dihydroxylation is potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. chemistrysteps.commasterorganicchemistry.com Similar to OsO₄, the reaction proceeds via a cyclic manganate (B1198562) ester. However, KMnO₄ is a stronger oxidizing agent and can sometimes lead to over-oxidation and lower yields of the desired diol. libretexts.orgmasterorganicchemistry.com
Table 1: Comparison of Reagents for Syn-Dihydroxylation
| Reagent | Advantages | Disadvantages |
|---|---|---|
| Osmium Tetroxide (OsO₄) | High yields, high stereoselectivity for cis-diols. chemistrysteps.com | Expensive, highly toxic. libretexts.org |
| Catalytic OsO₄ with NMO | Reduces cost and toxicity of OsO₄. khanacademy.org | Requires a co-oxidant. |
Anti-dihydroxylation adds the two hydroxyl groups to opposite faces of the double bond, producing a trans-diol. This is typically a two-step process. chadsprep.com The first step involves the epoxidation of the alkene using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chadsprep.comchemistrysteps.com This epoxidation is a syn-addition of an oxygen atom to the double bond, forming an epoxide. chemistrysteps.com
A general and environmentally friendly approach for the anti-dihydroxylation of alkenes involves the in situ generation of peroxyacetic acid from acetic acid and hydrogen peroxide. researchgate.netrsc.org This method avoids the need for hazardous solvents and expensive metal catalysts. rsc.org The reaction of formic acid with hydrogen peroxide also produces performic acid, which reacts with cyclohexene to form an epoxide that is subsequently hydrolyzed to the trans-diol. rsc.org
Catalytic Oxidation Methods
Catalytic oxidation methods provide alternative routes to this compound, often with improved efficiency and sustainability. These methods utilize various metal and non-metal catalysts to activate oxidants and control the reaction pathway.
Organoselenium compounds have emerged as effective catalysts for the dihydroxylation of alkenes. researchgate.net Diphenyldiselenide ((PhSe)₂) can catalyze the oxidation of cyclohexene with hydrogen peroxide to produce cyclohexane-1,2-diol with high conversion and selectivity. sioc-journal.cn This method is considered cleaner and more atom-economical compared to some traditional metal catalysts. sioc-journal.cn The proposed mechanism involves the oxidation of diphenyldiselenide to benzeneseleninic acid, which can be further oxidized to a peracid that epoxidizes the alkene. researchgate.netsciforum.net In the presence of water, the epoxide is then hydrolyzed to the trans-diol. sciforum.netmdpi.com
A novel one-step synthesis of polyselenide has been developed, and this material has been shown to be an efficient and recyclable catalyst for the dihydroxylation of cyclohexene to produce trans-1,2-cyclohexanediol (B13532). sioc-journal.cnsioc-journal.cn This catalytic system can utilize molecular oxygen as a supplementary oxidant. sioc-journal.cn The reaction is believed to proceed through a free-radical mechanism. sioc-journal.cn
Table 2: Research Findings on Selenium-Catalyzed Oxidation of Cyclohexene
| Catalyst | Oxidant | Key Findings | Reference |
|---|---|---|---|
| Diphenyldiselenide | Hydrogen Peroxide | High conversion and selectivity to 1,2-cyclohexanediol (B165007). sioc-journal.cn | sioc-journal.cn |
The oxidation of cyclohexene to trans-1,2-cyclohexanediol can be promoted by p-toluenesulfonic acid (p-TsOH) using hydrogen peroxide as the oxidant in a biphasic system. acs.orgunirioja.es This method can achieve high conversions of up to 97.9%. acs.orgunirioja.es A proposed mechanism for this type of reaction involves the formation of a peroxysulfonic acid, which then attacks the double bond to form an epoxide intermediate that is subsequently hydrolyzed to the 1,2-diol. researchgate.net
Bifunctional catalysts containing both oxidative and acidic sites have also been developed. For example, a Nb/Ti-MCM-41 catalyst, prepared by incorporating titanium ions and niobic acid into a mesoporous silica (B1680970) framework, has been shown to be active in the conversion of cyclohexene to cyclohexanediol. psu.edu The oxidative sites are responsible for the epoxidation of cyclohexene, while the Brønsted acid sites catalyze the subsequent hydrolysis to the diol. psu.edu
Multi-Step Conversions and Strategic Derivatization in Synthesis
The synthesis of this compound can also be part of a multi-step sequence, where strategic derivatization of a precursor molecule is a key step. For instance, 3-acetoxycyclohexene, which can be prepared by the oxidation of cyclohexene with selenium dioxide, can be hydroxylated to produce a triol derivative. cdnsciencepub.com Saponification of the acetate group would then yield the desired diol.
The synthesis of adipic acid, an important industrial chemical, can involve the formation of 1,2-cyclohexanediol as an intermediate. researchgate.net One proposed two-stage method involves the oxidation of cyclohexene with hydrogen peroxide to form the diol, which is then further oxidized to adipic acid. researchgate.net This highlights the role of this compound as a key intermediate in the synthesis of more complex molecules. Protecting groups are often employed in multi-step syntheses to mask the reactivity of the diol functionality while other transformations are carried out on the molecule. google.com
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound is contingent upon the careful optimization of various reaction parameters. These parameters, which include the choice of catalyst, solvent, temperature, and reactant concentrations, collectively influence the reaction's yield, selectivity, and stereochemical outcome. Research in this area aims to maximize the production of the desired diol while minimizing the formation of byproducts.
A key strategy for synthesizing this compound involves the dihydroxylation of 1,3-cyclohexadiene. Another significant route is the hydrolysis of its precursor, 3,4-epoxy-1-cyclohexene. The optimization of these transformations is crucial for achieving high yields.
Detailed research findings have highlighted the importance of specific reagents and conditions. For instance, in the conversion of a precursor to a functionalized version of this compound, specific reaction conditions have been demonstrated to achieve a notable yield. A study involving the conversion of (1S,2S)-3-Iodo-3-cyclohexene-1,2-diol from a precursor cis-diol under Mitsunobu reaction conditions followed by hydrolysis reported a yield of 70% arkat-usa.org. This underscores the potential for high-yield synthesis through carefully selected multi-step chemical transformations.
The choice of catalyst and oxidant system is paramount in the direct oxidation of cyclohexene, which can be a competing pathway. While many studies focus on the production of cyclohexane-1,2-diol, the principles of catalyst and oxidant selection are relevant. For instance, cobalt-based heteropolyacid catalysts have been shown to be effective in the dihydroxylation of cyclohexene, proceeding through an epoxide intermediate smolecule.com. The subsequent acid-catalyzed ring-opening of the epoxide by water is a critical step in forming the diol smolecule.com. The efficiency of this step directly impacts the final yield of the desired diol.
Furthermore, enzymatic and chemoenzymatic methods are being explored for the synthesis of this compound derivatives, offering high stereoselectivity researchgate.net. The optimization of these biocatalytic systems involves controlling parameters such as pH, temperature, and substrate concentration to maximize enzyme activity and, consequently, product yield.
The following tables summarize key research findings related to the optimization of reaction conditions for the synthesis of this compound and its derivatives.
Table 1: Synthesis of (1S,2R)-3-Iodo-3-cyclohexene-1,2-diol
| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| (1S,2S)-3-Iodo-3-cyclohexene-1,2-diol cis-precursor | p-Nitrobenzoic acid, Triphenylphosphine, DEAD; then K2CO3, Methanol | Toluene (B28343) | 0 to 18 | 21 | 70 | arkat-usa.org |
Table 2: Catalytic Enantioselective Silylation of racemic 3-cyclohexene-syn-1,2-diol
This table illustrates the optimization of a regiodivergent reaction where the focus is on producing enantiomerically enriched monosilylated products from the racemic diol, rather than maximizing the diol yield itself. The reaction proceeds to full conversion of the starting diol.
| Catalyst | Silylating Agent | Solvent | Temperature | Conversion of Diol (%) | Notes | Reference |
| Amino acid-based imidazole (B134444) catalyst | (i-Pr)3SiCl | Dichloromethane | Room Temperature | >98 | Leads to two unique silyl (B83357) ether regioisomers with high enantiomeric purity. | nih.gov |
It is important to note that while extensive research has been conducted on the synthesis of the saturated analogue, cyclohexane-1,2-diol, with detailed optimization tables for various catalytic systems, specific and comprehensive data tables for the optimization of reaction conditions and yields focusing solely on this compound are less common in the reviewed literature. The data presented here is based on specific reported syntheses of this compound and its immediate derivatives.
Stereochemical Principles and Chiral Recognition of 3 Cyclohexene 1,2 Diol
Enantiomeric and Diastereomeric Forms and Their Separation
3-Cyclohexene-1,2-diol exists in two primary diastereomeric forms: cis and trans. The distinction lies in the relative orientation of the two hydroxyl (-OH) groups with respect to the plane of the cyclohexene (B86901) ring.
In the cis-isomer , both hydroxyl groups are on the same side of the ring.
In the trans-isomer , the hydroxyl groups are on opposite sides of the ring.
These diastereomers have distinct physical properties, such as melting points, boiling points, and solubility. The trans-isomer is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (1R,2R)-3-cyclohexene-1,2-diol and (1S,2S)-3-cyclohexene-1,2-diol. A 1:1 mixture of these enantiomers is called a racemic mixture. In contrast, the cis-isomer is an achiral meso compound. google.comlibretexts.org
The separation of the enantiomers of the trans-diol, a process known as chiral resolution, is crucial for applications where stereochemistry is critical, such as in the synthesis of pharmaceuticals. Common strategies to achieve this separation include the formation of diastereomeric complexes and kinetic resolution. msu.edu
| Stereoisomer | Chirality | Key Feature |
| cis-3-Cyclohexene-1,2-diol | Achiral | Meso compound with an internal plane of symmetry. google.comlibretexts.org |
| (1R,2R)-3-Cyclohexene-1,2-diol | Chiral | Enantiomer of the (1S,2S) form. |
| (1S,2S)-3-Cyclohexene-1,2-diol | Chiral | Enantiomer of the (1R,2R) form. |
The cis-isomer of this compound is classified as a meso compound. google.com Despite possessing two chiral centers (at C-1 and C-2), the molecule as a whole is achiral due to an internal plane of symmetry that bisects the C=C double bond and the opposing C-C bond. This symmetry means the molecule is superimposable on its mirror image.
A key consequence of this meso nature is that the two hydroxyl groups are enantiotopic. While chemically equivalent in an achiral environment, they can be distinguished by a chiral reagent or catalyst. This property allows for the desymmetrization of the meso diol, a powerful strategy in asymmetric synthesis to produce optically active molecules from an achiral starting material. google.com For example, the selective acylation of one of the two enantiotopic hydroxyl groups can yield a chiral monoacetate derivative. google.com
Strategies for Chiral Resolution
Resolving the racemic mixture of trans-3-cyclohexene-1,2-diol into its constituent enantiomers is a significant challenge in organic synthesis. Several strategies have been developed, primarily revolving around the formation of separable diastereomers or exploiting differences in reaction rates.
This classical resolution technique involves reacting the racemic diol with a single enantiomer of a chiral resolving agent. msu.edu This reaction produces a mixture of diastereomeric complexes or salts. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization or chromatography. nih.govrsc.org
A widely used resolving agent for vicinal diols, such as the related trans-1,2-cyclohexanediol (B13532), is tartaric acid. researchgate.net In a typical process, (R,R)-tartaric acid is added to the racemic diol. It selectively forms a stable diastereomeric cocrystal with one of the diol's enantiomers, for instance, the (1R,2R)-diol. researchgate.netacs.org This complex precipitates from the solution, leaving the other enantiomer, (1S,2S)-diol, enriched in the mother liquor. The precipitated complex can then be isolated, and the resolving agent removed to yield the pure (1R,2R)-enantiomer.
An advanced modification of this technique uses supercritical fluid extraction (SFE). After the formation of the diastereomeric complex, supercritical carbon dioxide can be used to selectively extract the unreacted (and more soluble) enantiomer from the mixture. researchgate.netacs.org
| Step | Procedure | Outcome | Reference |
| 1. Complexation | A racemic mixture of trans-1,2-cyclohexanediol is reacted with (S,S)- or (R,R)-tartaric acid. | A diastereomeric cocrystal forms with only one of the diol enantiomers. | acs.org |
| 2. Extraction 1 | The unreacted enantiomer is extracted with supercritical CO₂ at lower temperatures (e.g., 33 °C). | Recovery of one enantiomer with an enantiomeric excess of 65-90%. | acs.org |
| 3. Extraction 2 | The diastereomeric cocrystal is decomposed in situ at a higher temperature (e.g., >73 °C) and extracted. | Recovery of the second enantiomer. | acs.org |
| 4. Purification | The enriched mixtures are subjected to further resolution steps. | Both enantiomers can be produced with >99% enantiomeric excess. | acs.org |
Kinetic resolution is a dynamic method that exploits the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. msu.edu The reaction is stopped before completion, resulting in a mixture of unreacted starting material enriched in the slower-reacting enantiomer and a product formed from the faster-reacting enantiomer.
Enzyme-catalyzed reactions are particularly effective for the kinetic resolution of diols. Lipases, such as Lipase (B570770) PS from Pseudomonas cepacia, are frequently used to catalyze the stereoselective acylation of one enantiomer in a racemic mixture. google.com For instance, in the presence of an acyl donor like vinyl acetate (B1210297), the lipase will acylate one enantiomer much faster than the other.
The mechanism of chiral recognition has been explored through computational studies, particularly for the acylation of cyclohexane-1,2-diols catalyzed by small, functionalized peptides. acs.org Density Functional Theory (DFT) calculations on systems using chiral tetrapeptide catalysts revealed that recognition is primarily driven by intermolecular interactions, especially hydrogen bonding between the diol's hydroxyl group and the catalyst's peptide backbone. acs.org These studies indicate a thermodynamic preference for the catalyst to form a complex with the (1R,2R)-enantiomer. Furthermore, the calculated energy barrier for the subsequent acyl transfer step is lower for the (1R,2R)-diol complex, explaining why it reacts faster and leads to a successful kinetic resolution, leaving the (1S,2S)-diol unreacted. acs.orgnih.gov
Conformational Analysis of this compound and its Derivatives
The this compound molecule is not planar. The cyclohexene ring adopts a half-chair conformation to minimize steric and torsional strain. The presence of the two hydroxyl substituents leads to a complex conformational landscape. The relative stability of different conformers is dictated by a balance of steric hindrance, such as 1,3-diaxial interactions, and stereoelectronic effects like intramolecular hydrogen bonding. libretexts.org
For the trans-isomer, the ring can exist in two principal interconverting half-chair conformations: one where the hydroxyl groups are both in pseudo-equatorial positions (diequatorial) and another where they are both in pseudo-axial positions (diaxial). Generally, the diequatorial conformer is significantly more stable due to the avoidance of sterically unfavorable 1,3-diaxial interactions that destabilize the diaxial form. libretexts.org
For the cis-isomer, the hydroxyl groups are constrained to be one pseudo-axial and one pseudo-equatorial. Ring flipping interconverts these positions, but the resulting conformers are identical.
Spectroscopic techniques are indispensable for elucidating the preferred conformations of this compound and its derivatives in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for conformational analysis. cdnsciencepub.com
¹H NMR Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. cdnsciencepub.com For derivatives of trans-1,2-cyclohexanediol, large coupling constants (e.g., >10 Hz) for the C(1)-H and C(2)-H protons are indicative of an anti-periplanar (180°) relationship, which strongly supports the predominance of the diequatorial conformer. researchgate.net
¹³C NMR Spectroscopy: At low temperatures, the rate of conformational interconversion (ring flipping) can be slowed sufficiently to observe distinct signals for each conformer. This allows for the direct measurement of conformer populations and the calculation of the free energy difference (ΔG°) between them. researchgate.netpublish.csiro.au
Chemical Shifts: The chemical shift of a proton is sensitive to its environment. Generally, axial protons in cyclohexane (B81311) systems are shielded (resonate at a higher field) compared to their equatorial counterparts. cdnsciencepub.com
Infrared (IR) Spectroscopy provides valuable information about intramolecular hydrogen bonding, which can stabilize certain conformations. liverpool.ac.uk
In a dilute solution of a diol, a sharp absorption band around 3620-3640 cm⁻¹ corresponds to the stretching vibration of free, non-hydrogen-bonded O-H groups.
The presence of a second, broader band at a lower frequency (e.g., 3450-3600 cm⁻¹) is characteristic of an intramolecularly hydrogen-bonded O-H group. liverpool.ac.uk This type of bonding is possible in the diaxial conformer of trans-3-cyclohexene-1,2-diol and in the cis-isomer, where it can stabilize the conformation by forming a five- or six-membered ring structure through the hydrogen bond.
| Spectroscopic Method | Parameter | Information Gained | Reference |
| ¹H NMR | Vicinal Coupling Constant (³JHH) | Dihedral angles, conformer population (via Karplus equation). | cdnsciencepub.com |
| ¹³C NMR (Low Temp) | Separate signals for conformers | Direct measurement of conformer populations and equilibrium constants. | researchgate.netpublish.csiro.au |
| IR Spectroscopy | O-H Stretching Frequency | Detection of free vs. intramolecularly hydrogen-bonded hydroxyl groups. | liverpool.ac.uk |
Intramolecular Hydrogen Bonding Effects on Conformation
The conformation of this compound is significantly influenced by the potential for intramolecular hydrogen bonding, an effect that is primarily dependent on the relative stereochemistry of the two hydroxyl groups. This non-covalent interaction plays a crucial role in determining the most stable three-dimensional shape of the molecule, particularly in the cis-isomer.
In molecules containing vicinal diols, such as this compound, a hydrogen bond can form between the hydrogen atom of one hydroxyl group (the donor) and the lone pair of electrons on the oxygen atom of the adjacent hydroxyl group (the acceptor). The ability to form this bond is highly dependent on the spatial proximity of the two hydroxyl groups, which is dictated by the ring's conformation and the cis or trans arrangement of the substituents.
For cis-3-cyclohexene-1,2-diol, the two hydroxyl groups are situated on the same face of the half-chair ring structure. This arrangement allows them to be positioned close enough for a stabilizing intramolecular hydrogen bond to form. doubtnut.com This interaction restricts the conformational flexibility of the molecule, favoring a structure where the O-H···O distance is minimized. In the closely related saturated compound, cis-1,2-cyclohexanediol (B155557), computational and spectroscopic studies have identified multiple low-energy conformers that are all stabilized by such an intramolecular hydrogen bond. aip.org This bonding is achieved through an arrangement where one hydroxyl group is in a pseudo-axial orientation and the other is in a pseudo-equatorial orientation. aip.org The formation of the hydrogen bond provides a significant stabilizing effect, making the hydrogen-bonded conformer or conformers more populated at equilibrium.
Conversely, in trans-3-cyclohexene-1,2-diol, the hydroxyl groups are on opposite faces of the ring. This diaxial or diequatorial-like arrangement places the hydroxyl groups too far apart for an effective intramolecular hydrogen bond to occur. doubtnut.comstackexchange.com Consequently, the conformational equilibrium of the trans-isomer is governed primarily by other steric and electronic factors, without the significant stabilizing contribution from intramolecular hydrogen bonding. The difference in hydrogen bonding capability leads to distinct differences in the physical and chemical properties of the cis and trans isomers. For instance, studies on analogous cyclohexanediols have shown that the presence of intramolecular hydrogen bonding in the cis isomer enhances its gas-phase acidity compared to the trans isomer. stackexchange.comacs.org
Recent advanced spectroscopic studies on cis-1,2-cyclohexanediol, a saturated analog of the target compound, have provided detailed insights into the structural consequences of this hydrogen bond. High-resolution rotational spectroscopy allowed for the determination of a semi-experimental equilibrium structure. aip.org A key finding was that the C–O bond length of the hydroxyl group acting as the hydrogen-bond donor is shorter than that of the hydroxyl group acting as the acceptor. aip.org This observation has been proposed as a novel marker for identifying hydrogen bonds in vicinal diols. aip.org
The research findings on the conformational effects of intramolecular hydrogen bonding in vicinal diols are summarized in the table below, using data from the closely related and well-studied cis-1,2-cyclohexanediol as a model.
Table 1: Conformational and Structural Effects of Intramolecular Hydrogen Bonding (IHB) in Vicinal Cyclohexanediols
| Feature | cis-Isomer (e.g., cis-1,2-Cyclohexanediol) | trans-Isomer (e.g., trans-1,2-Cyclohexanediol) |
| IHB Potential | High: Hydroxyl groups are on the same face of the ring, allowing for proximity. doubtnut.com | Low/None: Hydroxyl groups are on opposite faces, resulting in a large separation. stackexchange.com |
| Favored Conformation | A pseudo-axial/pseudo-equatorial orientation of OH groups is adopted to facilitate IHB. aip.org | A diequatorial-like conformation is generally favored to minimize steric hindrance. |
| Conformational Stability | Stabilized by the energy of the intramolecular hydrogen bond. researchgate.net | Stability is primarily determined by the balance of steric interactions. |
| Structural Impact of IHB | The C–O bond of the H-bond donor is shorter than the C–O bond of the H-bond acceptor. aip.org | No comparable structural distortion from intramolecular hydrogen bonding. |
| Computational Findings | Multiple low-energy conformers stabilized by IHB have been identified. aip.org | The diequatorial conformer is predominant in various solvents. researchgate.net |
Advanced Reactivity and Mechanistic Studies of 3 Cyclohexene 1,2 Diol
Oxidation Reactions and Derived Products
The oxidation of 3-cyclohexene-1,2-diol can be directed to yield a range of products, including aromatic compounds and other oxygenated cyclohexene (B86901) or cyclohexane (B81311) derivatives, depending on the reaction conditions and the type of oxidizing agent employed.
Enzymatic Oxidation to Catechol Derivatives
The enzymatic conversion of 3,5-cyclohexadiene-1,2-diol (B1210185), a closely related isomer, to catechol has been demonstrated. smolecule.com Studies have shown that enzymes extracted from rabbit liver can effectively catalyze this transformation. smolecule.com This biochemical oxidation is a key step in the metabolic pathways of certain microorganisms, which can accumulate derivatives of 3,5-cyclohexadiene-1,2-diol during the breakdown of compounds like benzoic acid. smolecule.com
In a broader context, the enzymatic dehydrogenation of cis-1,2-dihydrocatechols to catechols is a well-established biological process. For instance, a series of cis-dihydrodiol metabolites, produced from the bacterial dioxygenase-catalyzed oxidation of monosubstituted benzenes, have been successfully converted to their corresponding catechols using a naphthalene (B1677914) cis-diol dehydrogenase enzyme. researchgate.net This enzymatic approach has been compared with chemoenzymatic methods, such as using a palladium-on-carbon (Pd/C) catalyst, revealing them to be complementary strategies for catechol synthesis. researchgate.net Mechanistic studies using deuterium-labeled toluene (B28343) cis-dihydrodiols have indicated a regioselective oxidation of the hydroxyl group at the C-1 position in both enzymatic and chemoenzymatic pathways. researchgate.net
Chemical Oxidation to Cyclohexenone Derivatives
The chemical oxidation of cyclohexene can lead to the formation of 2-cyclohexen-1-one, among other products like 2-cyclohexen-1-ol (B1581600) and cyclohexane-1,2-diol. acs.org Furthermore, optically active cyclohexene diol derivatives can be converted into the corresponding optically active cyclohexenone derivatives. google.com This transformation can be achieved using reagents such as bistriphenylphosphine palladium chloride. google.com The resulting cyclohexenone derivatives are valuable as intermediates in the synthesis of various physiologically active compounds. google.com
The oxidation of cyclohexene using various catalytic systems has been studied, often yielding a mixture of products including cyclohexenone. For example, the photocatalytic oxidation of cyclohexene over Ni/NiO/CdS nanocomposites produces cyclohex-2-en-1-one, along with cyclohx-2-en-1-ol, cyclohexanone, and cyclohexane-1,2-diol. acs.org
Pathways to Other Oxygenated Cyclohexane/Cyclohexene Compounds
The oxidation of cyclohexene serves as a gateway to a variety of oxygenated cyclohexane and cyclohexene compounds. Depending on the reaction conditions, products such as cyclohexene oxide, cyclohexane-1,2-diol, 2-cyclohexen-1-ol, and cyclohexenone can be obtained. acs.org For instance, the oxidation of cyclohexene with hydrogen peroxide, catalyzed by iron(III) phthalocyanine (B1677752) complexes, can selectively produce cyclohexane-1,2-diol. cardiff.ac.uk
Furthermore, trans-1,2-cyclohexanediol (B13532) can be oxidized to adipic acid in nearly quantitative yields using a 12-tungstophosphoric acid-hydrogen peroxide system. jst.go.jp The proposed mechanism for this oxidative cleavage of the vicinal diol involves:
Initial oxidation of the vicinal diol to an α-hydroxyketone.
Nucleophilic attack of hydrogen peroxide on the carbonyl carbon.
A Baeyer-Villiger rearrangement of the resulting dihydroxy-hydroperoxide to form a cyclic ester.
Subsequent hydrolysis and final oxidation to yield the dicarboxylic acid. jst.go.jp
The synthesis of other oxygenated derivatives, such as trans,trans-cyclohexane-1,2,4,5-tetraol, can be achieved from 1,4-cyclohexadiene (B1204751) through dihydroxylation. mdpi.com This highlights the potential of cyclohexadiene structures as precursors to a range of poly-oxygenated cyclohexane compounds.
Cycloaddition Reactions (e.g., Diels-Alder)
The double bond in this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The stereochemistry of the diol plays a crucial role in directing the outcome of these reactions.
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, proceeding via a concerted mechanism that is highly stereospecific. ucalgary.camasterorganicchemistry.com The reaction involves a conjugated diene and a dienophile, leading to a cyclohexene derivative. ucalgary.ca
Influence of Stereoisomerism on Facial Selectivity in Cycloadditions
The stereoisomerism of this compound and its derivatives significantly influences the facial selectivity of Diels-Alder reactions. In the reaction of the acetonide derivative of cis-3,5-cyclohexadiene-1,2-diol with maleimide, the facial selectivity was found to be dependent on the solvent, with ratios of syn to anti addition ranging from 1:1 to 1:9. rsc.org
Further studies with the same acetonide derivative in benzene (B151609) showed that while reactions with ethylenic dienophiles exhibited generally modest facial selectivity, acetylenic dienophiles added exclusively anti to the oxygen functionalities. rsc.org In contrast, the reaction of azo dienophiles with derivatives of cis-3,5-cyclohexadiene-1,2-diol resulted predominantly in anti addition, whereas the diol itself favored the formation of the syn adduct. rsc.org This demonstrates that both the nature of the dienophile and the derivatization of the diol's hydroxyl groups can be used to control the stereochemical outcome of the cycloaddition.
Derivatization Chemistry of Hydroxyl Groups
The two hydroxyl groups of this compound are amenable to a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives with altered properties and further synthetic utility.
A common derivatization is acetylation, where the hydroxyl groups are converted to acetate (B1210297) esters. This is often done to facilitate the isolation and purification of the compound from aqueous reaction mixtures by reducing its polarity. mdpi.com For example, the acetylation of cis-1,2-cyclohexanediol (B155557) can be achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a catalyst like pyridine. mdpi.com
Enzymatic reactions can also be employed for the selective derivatization of the hydroxyl groups. For instance, the selective transesterification of cyclohexene diol can be accomplished using an acylating agent in the presence of a lipase (B570770). google.com This method allows for the preparation of optically active mono- and di-acylated derivatives. In one example, the reaction of cyclohexene diol with vinyl acetate in acetonitrile (B52724) using lipase PS yielded the corresponding monoacetate in 83% yield after 25 days at room temperature. google.com
The derivatization of the hydroxyl groups is not only for isolation purposes but also serves as a key step in multi-step syntheses. For instance, the acetylation of cyclohexa-3,5-diene-1,2-diol is the initial step in a six-step synthesis of conduritol-E. acs.org
Selective Acylation Reactions for Optically Active Products
The selective acylation of meso-diols, including this compound, represents a powerful strategy for the synthesis of optically active products. This transformation is often achieved through kinetic resolution, where one enantiomer of a racemic mixture or one hydroxyl group of a meso-compound reacts at a different rate, leading to enantioenriched products. Enzymes, particularly lipases, are frequently employed as catalysts for these stereoselective acylations due to their high efficiency and selectivity under mild reaction conditions. thegoodscentscompany.comgoogle.com
The enzymatic kinetic resolution of racemic secondary alcohols and the desymmetrization of meso-diols are well-established methods. nih.govresearchgate.net In the case of this compound, which is a meso-compound, lipase-catalyzed transesterification can selectively acylate one of the two hydroxyl groups. google.comgoogle.com This process yields an optically active monoacetate and the unreacted diol, which can then be separated. google.com
A common acylating agent used in these reactions is vinyl acetate, which acts as an irreversible acyl donor. google.comresearchgate.net The choice of lipase and solvent significantly influences the reaction's velocity and enantioselectivity. researchgate.net For instance, lipase PS suspended in acetonitrile has been used to acylate this compound with vinyl acetate, resulting in the formation of the corresponding monoacetate in good yield. google.comgoogle.com The enantiomeric ratio (E-value) is a critical parameter in kinetic resolutions, with higher values indicating better separation of the enantiomers. princeton.edu Chiral organocatalysts, such as derivatives of N,N-4-dimethylaminopyridine (DMAP), have also been developed for the acylative desymmetrization of meso-1,2-diols, offering high enantioselectivity. researchgate.net
The optically active cyclohexene diol derivatives obtained from these reactions are valuable chiral building blocks for the synthesis of various physiologically active materials. google.comgoogle.com
Table 1: Examples of Selective Acylation of Cyclohexene Diol Derivatives
| Substrate | Catalyst | Acylating Agent | Solvent | Product | Yield | Enantiomeric Excess (ee) / Specific Rotation | Reference |
|---|---|---|---|---|---|---|---|
| This compound | Lipase PS | Vinyl Acetate | Acetonitrile | Monoacetate | 83% | [α]D³⁰ -76.5° | google.comgoogle.com |
| (±)-2-Bromo-2-cyclohexenol | Lipase | Vinyl Acetate | Organic Solvents | (R)-2-Bromo-2-cyclohexenyl acetate | - | High ee | researchgate.net |
| meso-1,2-Diols | Chiral DMAP Derivative | - | - | Monoacylated product | Good | High er | researchgate.net |
Phosphorylation and Amidation Transformations
The hydroxyl groups of this compound are amenable to various functional group transformations, including phosphorylation and amidation. While direct studies on the phosphorylation of this compound are not extensively detailed in the provided search results, the phosphorylation of diols is a known chemical transformation. For instance, BINOL-based polymers have been subjected to phosphorylation to create chiral phosphoric acids. umich.edu The cyclization of diol precursors with dichloro(N,N-diisopropylamino)phosphine is a method to produce cyclic phosphoramidites, which are intermediates in oligonucleotide synthesis. acs.org
Amidation reactions involving cyclohexene derivatives can be achieved through various synthetic routes. One prominent method is the Curtius rearrangement, which converts a carboxylic acid to an amine via an isocyanate intermediate. nih.gov This has been applied to cyclohexane monoacids to install an amine functionality. nih.gov For example, in the synthesis of the antiviral drug Tamiflu, a Curtius rearrangement was employed on a cyclohexene derivative to establish two neighboring nitrogen functionalities with high yield. nih.gov This rearrangement can be carried out using diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base. nih.gov
Another approach to amidation involves the reaction of S,S-disubstituted sulfodiimines with activated carbonyl substrates, leading to the formation of 1λ4,2,6-thiadiazines. acs.org While not a direct amidation of a diol, this highlights the diverse reactivity of related cyclic systems.
Formation of Cyclic Derivatives (e.g., Ferroceneboronates)
The two hydroxyl groups of this compound can react with bifunctional reagents to form cyclic derivatives. While the formation of ferroceneboronates specifically from this compound is not detailed in the available literature, the synthesis of other cyclic derivatives is well-documented.
One common cyclic derivative is the cyclic carbonate, which can be synthesized from 1,3-diols and low-pressure carbon dioxide. rsc.org This method provides a milder alternative to the use of phosgene (B1210022) derivatives. rsc.org Although this compound is a 1,2-diol, similar principles of reacting diols with carbonyl sources can be applied.
The diol functionality can also be protected as a cyclic acetal (B89532) or ketal. For example, myo-inositol, a cyclohexanehexol, has been converted to biscyclohexylidene ketals. rsc.org These protected diols can then undergo further reactions to generate other useful intermediates. rsc.org
Furthermore, the synthesis of cyclic phosphoramidites from diol precursors has been achieved through one-pot cyclization with dichloro(N,N-diisopropylamino)phosphine. acs.org These cyclic derivatives are valuable in the synthesis of oligonucleotides. acs.org The formation of cyclic sulfates and sulfites from diols is also a known transformation, often used to activate the hydroxyl groups for subsequent nucleophilic substitution.
Dimerization and Oligomerization Mechanisms
The dimerization and oligomerization of alkenes, including cyclic alkenes, are typically catalyzed by transition metal complexes. mdpi.comwiley-vch.de These reactions are of significant industrial interest for producing larger molecules from smaller building blocks. mdpi.com The mechanism of these reactions often involves the formation of a metal-hydride species, which then inserts an alkene molecule. mdpi.com Subsequent carbometalation with a second alkene molecule followed by β-hydride elimination leads to the formation of a dimer and regeneration of the metal-hydride catalyst. mdpi.com
The nature of the transition metal, the ligand environment, and the reaction conditions play a crucial role in determining the activity and selectivity of the catalytic system. mdpi.com For instance, zirconium complexes are known to catalyze the dimerization and oligomerization of 1-alkenes. mdpi.com
While specific studies on the dimerization and oligomerization of this compound are not prominent in the searched literature, related reactions provide insight into potential pathways. For example, the self-coupling of cyclohexane epoxide, a related cyclic ether, can occur under basic conditions. d-nb.info The polymerization of epoxides, such as cis- and trans-2,3-epoxybutane, can be catalyzed by aluminum-based systems to form polyethers. acs.org The stereochemistry of the resulting polymer depends on the catalyst and the starting epoxide. acs.org Given the presence of the alkene and diol functionalities, this compound could potentially undergo dimerization or oligomerization through either the double bond or via the hydroxyl groups to form ethers.
Dehydrogenation Processes and Subsequent Product Diversity
The dehydrogenation of diols is an important transformation that can lead to a variety of valuable products, such as ketones, diones, and aromatic compounds, with the release of hydrogen gas. d-nb.infonih.gov This process is of interest from both a synthetic and an energetic perspective. d-nb.info
Ruthenium(0) complexes have been shown to catalyze the cycloaddition of 1,2-diols via an alcohol-mediated hydrogen transfer mechanism. nih.gov This process involves the successive dehydrogenation of the diol to a transient α-ketol and then to a vicinal dione, which can then undergo cycloaddition reactions. nih.gov
A tandem acceptorless dehydrogenation- mdpi.comCurrent time information in Bangalore, IN.-hydride shift cascade has been described for the conversion of 1,5-diols to functionalized acyl-cyclohexenes, catalyzed by an iridium(I) complex. acs.org This atom-economical process produces water and hydrogen gas as the only byproducts. acs.org
The direct dehydrogenation of 1,2-diols can also be achieved. For example, a three-step sequential reaction starting from epoxides involves carbonation, hydrolysis to the diol, and then an acceptor-less dehydrogenation of the resulting diol catalyzed by Pt/C to release H2. d-nb.info Furthermore, the dehydrogenative aromatization of 4,5-dihydro-1H-1,2,3-triazolium salts, which can be derived from alkenes, occurs under mild basic conditions to form 1H-1,2,3-triazolium salts. rsc.org
The hydrogenation of cyclic 1,3-diones to the corresponding 1,3-diols has been studied, and the reverse reaction, dehydrogenation, is also relevant. acs.org The choice of catalyst can influence the reaction pathway, with some catalysts favoring dehydration products. acs.org The diversity of products obtainable from the dehydrogenation of this compound would depend on the specific catalyst and reaction conditions employed, potentially leading to cyclohexenone, catechol, or other oxidized species.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 3-Cyclohexene-1,2-diol. Through various NMR experiments, researchers can map out the proton and carbon frameworks of the molecule and deduce its stereochemical arrangement.
Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) and coupling constants (J) of the proton signals are highly sensitive to their spatial arrangement, allowing for stereochemical assignments.
For instance, in derivatives of trans-1,2-cyclohexanediol (B13532), the protons attached to the carbons bearing the hydroxyl groups often show distinct chemical shifts and coupling patterns that help in confirming their relative stereochemistry. chemicalbook.com The analysis of these spectra, often recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), allows for the differentiation between cis and trans isomers based on the observed coupling constants between adjacent protons. beilstein-journals.org
Table 1: Representative ¹H NMR Data for Cyclohexanediol Derivatives
| Proton | Representative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1, H-2 (methine) | 3.3 - 4.1 | m | |
| H-3, H-6 (allylic) | 2.0 - 2.5 | m | |
| H-4, H-5 (vinylic) | 5.5 - 5.8 | m |
Note: The exact chemical shifts and coupling constants can vary depending on the specific stereoisomer, solvent, and concentration.
Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shift of each signal is indicative of the carbon's hybridization and local electronic environment.
For cyclohexane-1,3-diol, which has a plane of symmetry, three distinct peaks are observed in the ¹³C NMR spectrum, corresponding to the three sets of inequivalent carbon atoms. brainly.com This principle of symmetry helps in predicting and interpreting the spectra of different isomers of this compound.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| C-1, C-2 (bearing OH) | 65 - 75 |
| C-3, C-6 | 125 - 135 |
Note: These are approximate ranges and can be influenced by stereochemistry and solvent effects.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the stereochemistry of this compound.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. scribd.comyoutube.com It is instrumental in tracing the proton-proton connectivity network within the cyclohexene (B86901) ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. scribd.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space correlations between protons that are in close proximity. researchgate.netmdpi.com This is a powerful tool for determining the relative stereochemistry of the hydroxyl groups and other substituents on the cyclohexene ring by observing which protons are spatially close to each other. researchgate.netmdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for studying hydrogen bonding interactions. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of different bonds within the molecule.
The most prominent features in the IR spectrum of this compound are the absorptions related to the hydroxyl (O-H) and carbon-carbon double bond (C=C) stretching vibrations. The O-H stretching band is typically broad and appears in the region of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. libretexts.org The C=C stretching vibration of the cyclohexene ring usually appears in the region of 1640-1680 cm⁻¹. libretexts.org
Studies on related cyclohexane-1,2-diols have shown that intramolecular hydrogen bonding can be observed, where a hydroxyl group on one carbon interacts with the oxygen of the adjacent hydroxyl group. cdnsciencepub.comrsc.orgcdnsciencepub.com This interaction can lead to shifts in the O-H stretching frequency, providing insights into the preferred conformations of the molecule in solution. cdnsciencepub.comrsc.org For example, in some conformations, hydrogen bonding to the carbonyl oxygen of an acetate (B1210297) derivative can be observed. cdnsciencepub.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching (hydrogen-bonded) | 3200 - 3600 (broad) |
| C-H (sp²) | Stretching | 3000 - 3100 |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C=C | Stretching | 1640 - 1680 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. docbrown.info For this compound (C₆H₁₀O₂), the expected molecular weight is approximately 114.14 g/mol . nih.gov
Under electron ionization (EI), the this compound molecule can undergo various fragmentation pathways. A common fragmentation for cyclic diols is the loss of a water molecule ([M-H₂O]⁺˙). aip.org The cyclohexene ring itself can undergo a retro-Diels-Alder reaction, leading to the formation of characteristic fragment ions. researchgate.net The fragmentation pattern of cyclohexene, a related structure, shows a base peak at m/z 67, corresponding to the loss of a methyl radical. docbrown.info The analysis of these fragmentation patterns can help to confirm the structure of the molecule and distinguish it from its isomers. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula. beilstein-journals.org
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. d-nb.info This technique requires a single crystal of the compound, and the diffraction pattern of X-rays passing through the crystal is used to calculate the positions of all atoms in the molecule.
For chiral molecules like the enantiomers of this compound, X-ray crystallography can be used to determine the absolute stereochemistry by analyzing the anomalous dispersion of the X-rays. nih.govnih.gov The Flack parameter is a value calculated from the crystallographic data that helps to confirm the correct enantiomer has been modeled. ox.ac.uk In cases where the molecule itself does not crystallize well, derivatization to form a crystalline derivative can be employed to facilitate the X-ray analysis. encyclopedia.pub The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications in Mechanistic and Stereochemical Analysis
Density Functional Theory has emerged as a robust and widely used method for studying the electronic structure and energetics of reactions involving 3-cyclohexene-1,2-diol. By approximating the electron density of the system, DFT can accurately calculate energies of ground states, transition states, and intermediates, providing a quantitative basis for mechanistic and stereochemical predictions.
A key application of DFT is in rationalizing and predicting the stereoselectivity of reactions involving chiral or prochiral molecules like this compound. The allylic hydroxyl groups in this compound can act as directing groups, influencing the facial selectivity of reagents approaching the adjacent double bond.
A prominent example is the epoxidation of cis-3-cyclohexene-1,2-diol. The two possible stereochemical pathways are syn-epoxidation (attack on the same face as the hydroxyl groups) and anti-epoxidation (attack on the opposite face). DFT calculations can be employed to model the transition states for both approaches. The calculated activation energy barriers (ΔG‡) for each pathway directly correlate to the reaction kinetics, with the lower-energy barrier corresponding to the major product.
Research findings indicate that the syn-attack is significantly favored. This preference is attributed to the formation of hydrogen bonds between the hydroxyl groups of the diol and the incoming oxygen atom of the epoxidizing agent (e.g., a peroxy acid) in the transition state. This interaction stabilizes the syn-transition state, lowering its energy relative to the anti-transition state, where such stabilization is absent.
| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Syn-Attack | Epoxidation on the same face as the two -OH groups | 14.8 | Major Product |
| Anti-Attack | Epoxidation on the opposite face of the two -OH groups | 18.1 | Minor Product |
Beyond kinetics, DFT is crucial for evaluating the thermodynamics of reactions involving this compound. By calculating the total electronic energies and applying corrections for zero-point energy, thermal energy, and entropy, the Gibbs free energies (ΔG) of reactants and products can be determined. This allows for the prediction of equilibrium positions and the relative stability of different isomers.
For instance, in a potential acid-catalyzed rearrangement, this compound could undergo a transformation to yield various isomeric products. DFT calculations can assess the thermodynamic landscape of such a reaction. By comparing the calculated Gibbs free energy of the starting diol to that of potential products, one can determine if a transformation is thermodynamically favorable (ΔG < 0) and identify the most stable possible product (the global minimum on the potential energy surface).
| Compound | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Thermodynamic Favorability |
|---|---|---|
| cis-3-Cyclohexene-1,2-diol | 0.0 (Reference) | N/A |
| Product A (e.g., Cyclopentene-1-carbaldehyde hydrate) | -4.5 | Thermodynamically Favored |
| Product B (e.g., 2-Cyclohexen-1,4-diol) | +3.2 | Thermodynamically Disfavored |
Molecular Dynamics Simulations for Conformational Studies and Solvent Effects
The cyclohexene (B86901) ring in this compound is not planar but adopts a half-chair conformation. The substituents (hydroxyl groups) can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers and the rate of their interconversion are critical for reactivity and can be profoundly influenced by the solvent environment.
Molecular dynamics (MD) simulations are perfectly suited to explore these dynamics. In an MD simulation, the motions of all atoms in the system (the diol and surrounding solvent molecules) are calculated over time by solving Newton's equations of motion. This provides a dynamic picture of the conformational preferences of the molecule.
Simulations of trans-3-cyclohexene-1,2-diol in different solvents reveal the importance of solute-solvent interactions.
In a nonpolar solvent like hexane, intramolecular hydrogen bonding between the two hydroxyl groups may stabilize the pseudo-diaxial conformer, as this conformation brings the groups into closer proximity.
In a polar protic solvent like water, the solvent molecules can form strong hydrogen bonds with each hydroxyl group individually. This solvation can disrupt intramolecular hydrogen bonding and may favor the pseudo-diequatorial conformer, which allows for better solvent accessibility.
MD simulations can quantify the population of each major conformer at equilibrium, providing insights that explain solvent-dependent reaction rates and selectivities.
| Solvent | Solvent Type | Pseudo-diaxial Conformer Population (%) | Pseudo-diequatorial Conformer Population (%) |
|---|---|---|---|
| Hexane | Nonpolar | ~65% | ~35% |
| Dichloromethane | Polar Aprotic | ~40% | ~60% |
| Water | Polar Protic | ~20% | ~80% |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides the unique ability to characterize the geometry and energy of transition states—the fleeting, maximum-energy configurations along a reaction coordinate. The study of these structures is fundamental to understanding a reaction mechanism. For reactions of this compound, locating and analyzing transition states with quantum chemical methods can reveal the precise sequence of bond-forming and bond-breaking events.
Consider the base-catalyzed Payne rearrangement of an epoxide derived from this compound. In this process, a base abstracts a proton from the hydroxyl group, and the resulting alkoxide attacks the adjacent epoxide carbon, leading to a new epoxide. Computational modeling can pinpoint the transition state for this intramolecular ring-opening/ring-closing sequence. Analysis of the transition state geometry would reveal:
An elongated C-O bond in the original epoxide ring.
A partially formed C-O bond between the alkoxide oxygen and the neighboring carbon.
A specific bond angle of attack, confirming whether the reaction proceeds via a backside (SN2-type) mechanism.
By visualizing the imaginary frequency associated with the transition state, chemists can confirm that the structure correctly connects the reactant and product, effectively creating a "molecular movie" of the bond reorganization process.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties of this compound, which govern its reactivity. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative.
HOMO: For this compound, the HOMO is primarily localized on the π-system of the C=C double bond. This indicates that the double bond is the most nucleophilic site and the region most susceptible to attack by electrophiles.
LUMO: The LUMO is typically a π* antibonding orbital associated with the double bond. It represents the most likely site for attack by a nucleophile, should the molecule accept electrons.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, calculating the electrostatic potential (ESP) map provides a visual guide to the charge distribution. The ESP map of this compound clearly shows negative potential (electron-rich regions) around the oxygen atoms and the π-cloud of the double bond, while positive potential (electron-poor regions) is located on the acidic hydroxyl hydrogens. This map helps predict sites for hydrogen bonding, electrophilic attack (at the C=C bond), and nucleophilic/basic attack (at the -OH protons).
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.78 eV | Energy of the highest-energy electrons; indicates nucleophilicity of the C=C bond. |
| LUMO Energy | +1.12 eV | Energy of the lowest-energy empty orbital; site for nucleophilic attack. |
| HOMO-LUMO Gap | 7.90 eV | Indicates high kinetic stability and low polarizability. |
| Dipole Moment | 2.45 D | Reflects the overall polarity of the molecule due to the -OH groups. |
Strategic Applications in Organic Synthesis and Medicinal Chemistry Research
3-Cyclohexene-1,2-diol as a Chiral Building Block
The utility of this compound as a chiral building block stems from its inherent stereochemistry, which can be relayed to more complex target molecules. Access to enantiomerically pure forms of this diol is critical for its application in modern asymmetric synthesis.
Optically active derivatives of this compound are prized intermediates for the synthesis of enantiopure complex organic molecules. google.com A key challenge is the separation of racemic mixtures or the direct synthesis of a single enantiomer. One efficient method to achieve this is through enzymatic resolution. For instance, lipase-catalyzed selective transesterification of the meso-diol allows for the preparation of optically pure cyclohexene (B86901) diol derivatives. google.com Because many pharmaceutical and agrochemical compounds must be stereochemically pure to ensure their biological efficacy, the use of chiral building blocks like this compound is of paramount importance. cabidigitallibrary.org The defined stereocenters on the diol's framework serve as a foundation upon which further complexity can be built with stereochemical control.
The enantiopure forms of this compound and its derivatives are not merely academic curiosities; they are instrumental in the development of physiologically active materials. google.com The specific three-dimensional arrangement of functional groups in a molecule is often the primary determinant of its interaction with biological targets like enzymes and receptors. ontosight.ai Consequently, optically active cyclohexene diols are valuable starting materials for compounds designed to have specific biological functions. google.com By converting these chiral diols into more elaborate structures, chemists can synthesize novel materials with potential therapeutic applications. google.comontosight.ai
Role as Ligands in Asymmetric Catalysis
Beyond their role as structural components, chiral diols derived from the cyclohexene framework are pivotal in the field of asymmetric catalysis. They can be employed as chiral ligands that coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction. researchgate.netresearchgate.net
Chiral ligands derived from this compound facilitate a wide range of enantioselective reactions. When complexed with a transition metal, the ligand's inherent chirality creates a biased catalytic environment. This chiral complex then interacts with prochiral substrates in a way that preferentially forms one enantiomer of the product over the other.
A notable application is in the desymmetrization of meso compounds. Research has shown that meso-diols, including this compound, can be selectively mono-protected with high enantioselectivity using chiral catalysts. nih.gov In one study, a palladium catalyst bearing the Trost ligand was used in the desymmetrization of a related meso-cycloalkenyl dicarbonate, which resulted in the formation of the corresponding cyclic this compound carbonate with a high enantiomeric excess (ee). acs.org These methods highlight the power of using chiral ligands to control stereochemistry, transforming simple, achiral or meso starting materials into valuable, enantiomerically enriched products.
Table 1: Examples of Enantioselective Reactions Involving this compound or Related Substrates
| Substrate | Catalyst/Ligand System | Reaction Type | Product | Enantiomeric Excess (ee) | Yield | Reference |
| meso-Cyclohexene-1,2-diol | Chiral Scaffolding Catalyst | Desymmetrization (Silylation) | Mono-silylated diol | 90% | 86% | nih.gov |
| meso-Cyclohexene-1,4-biscarbonate | Pd(0)-Trost Ligand Complex | Desymmetrization (Cyclic Carbonate Formation) | This compound cyclic carbonate | 96% | 92% | acs.org |
Precursors for Natural Products and Bioactive Analogues (e.g., Occidol, Compactin)
This compound and its corresponding ketone derivatives are valuable precursors in the total synthesis of complex natural products and their bioactive analogues. google.com The pre-existing functionalized six-membered ring provides a strategic advantage, significantly shortening the synthetic pathway to intricate molecular targets. Patent literature explicitly identifies optically active cyclohexene diol and cyclohexenone derivatives as starting materials for the sesquiterpene Occidol and as key intermediates for the synthesis of Compactin, a potent inhibitor of HMG-CoA reductase. google.comgoogle.com
Table 2: Natural Product Synthesis from this compound Derivatives
| Precursor | Target Natural Product | Biological Significance | Reference |
| Optically Active Cyclohexenone Derivative | Occidol | Sesquiterpene | google.comgoogle.com |
| Optically Active Cyclohexene Diol Derivative | Compactin | Hyperlipemia Therapeutic Drug | google.comgoogle.com |
Synthon Development in Diverse Chemical Syntheses
In the strategic planning of an organic synthesis, known as retrosynthesis, molecules are conceptually broken down into idealized fragments called "synthons". sathyabama.ac.in this compound is a versatile "synthetic equivalent" for a variety of useful synthons. Its combination of a double bond and two hydroxyl groups allows for a multitude of chemical transformations, including oxidations, reductions, epoxidations, and cycloadditions. tandfonline.com
For example, the diol can be oxidized to produce 4,5-dihydroxycyclohex-2-en-1-one, a highly functionalized cyclohexenone synthon that can be used in further synthetic elaborations. tandfonline.com The ability to transform the relatively simple structure of this compound into more advanced, value-added building blocks underscores its importance in diverse chemical syntheses. This versatility makes it a powerful tool for chemists constructing complex molecular frameworks from simple, readily available precursors. researchgate.net
Applications in Material Science and Polymer Chemistry (where relevant to diol functionality)
The bifunctional nature of this compound, possessing both a reactive double bond and two hydroxyl groups, makes it a valuable monomer and building block in material science and polymer chemistry. The diol functionality, in particular, allows for its incorporation into various polymer backbones through reactions like esterification and etherification, influencing the final material's properties such as thermal stability, mechanical strength, and degradability.
A significant application of the diol functionality of cyclohexene diols is in the synthesis of chemically recyclable polymers. Research has demonstrated the ring-opening metathesis polymerization (ROMP) of cyclohexene derivatives to create oxygen-rich, chemically recyclable polymers. x-mol.com In a specific strategy, the vicinal trans-1,2-diol groups of a cyclohexene diol are first converted into a cyclic carbonate. This transformation is crucial as it increases the ring strain energy, enabling efficient and controlled polymerization via ROMP. x-mol.com The resulting polymer features fused cyclic carbonate groups along its backbone. Subsequent hydrolysis of these carbonate groups regenerates the hydroxyl-group-enriched polymer, which possesses a well-defined 1,2-diol structure at every sixth carbon atom. x-mol.com
This process offers a pathway to sustainable materials through two distinct recycling mechanisms:
Closed-loop recycling: The hydroxyl-functionalized polymer can be depolymerized back to the original vicinal trans-cyclohexene-diol monomer through ring-closing metathesis. x-mol.com
Open-loop recycling: The 1,2-diol units in the polymer can undergo oxidative cleavage to yield industrially valuable α,ω-dicarboxylic acids. x-mol.com
Polymers synthesized through this methodology have demonstrated high hydrolytic stability and excellent oxygen-protective properties, making them suitable for a range of applications. x-mol.com
The diol groups of this compound also allow for its use in polycondensation reactions to form polyesters and polycarbonates. The esterification reaction between the hydroxyl groups and carboxylic acids is a fundamental process in polymer synthesis. smolecule.com By reacting this compound with dicarboxylic acids or their derivatives, polyesters with the cyclohexene moiety integrated into the main chain can be synthesized. This incorporation is expected to impart rigidity and influence the thermal properties of the resulting polymer, similar to how other cyclic diols like 1,4-cyclohexanedimethanol (B133615) (CHDM) and isosorbide (B1672297) are used to enhance the glass transition temperature (Tg) and thermal stability of polyesters. mdpi.comnih.gov
The general scheme for the polycondensation of a diol with a dicarboxylic acid is a well-established method for polyester (B1180765) synthesis. jku.at While specific data for polyesters derived solely from this compound is not extensively detailed in readily available literature, the properties of related copolyesters provide insight into the potential impact of this monomer. For instance, the incorporation of cyclic structures into polymer backbones generally leads to increased thermal stability and mechanical strength. researchgate.net
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties Influenced by Diol |
| This compound | Dicarboxylic Acid (e.g., Adipic Acid, Terephthalic Acid) | Polyester | Increased rigidity, higher Tg, potential for cross-linking via the double bond. |
| This compound | Phosgene (B1210022) or Carbonate Derivative (e.g., Diphenyl Carbonate) | Polycarbonate | Enhanced thermal stability, amorphous nature, potential for post-polymerization modification. |
| trans-Cyclohexene-diol carbonate | - | Polycarbonate (via ROMP) | Chemical recyclability, high hydrolytic stability, oxygen-protective properties. x-mol.com |
Furthermore, the hydroxyl groups of this compound can react to form ether linkages, suggesting its potential application in the synthesis of epoxy resins. Diols can act as chain extenders or be used to synthesize cycloaliphatic epoxy resins, which are known for their good thermal and electrical properties. acs.orggoogle.com The reaction of the diol with epichlorohydrin, for example, could lead to the formation of a diglycidyl ether of this compound, a monomer that can be subsequently polymerized to form a cross-linked epoxy network.
Biochemical Interactions and Enzymatic Pathways
Role in Microbial Metabolism and Biotransformations
Microorganisms, particularly bacterial strains, utilize 3-cyclohexene-1,2-diol and its derivatives in their metabolic processes. These biotransformations are key in the degradation of cyclic and aromatic compounds.
Certain bacterial strains have been shown to accumulate derivatives of this compound during the metabolism of other compounds. For instance, a mutant strain of Alcaligenes eutrophus has been observed to accumulate (-)-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid during the metabolism of benzoic acid. nih.gov This accumulation suggests its role as an intermediate in microbial degradation pathways. nih.govsmolecule.com Similarly, the biotransformation of aromatic compounds by strains of Pseudomonas putida can lead to the formation of cyclohex-2-ene-1,4-diol, highlighting its role in microbial metabolism and potential for bioremediation.
The degradation of γ-hexachlorocyclohexane by Arthrobacter citreus strain BI-100 produces several intermediates, including tetrachlorocyclohexene and trichlorocyclohexa-diene, demonstrating the involvement of cyclohexene (B86901) derivatives in the breakdown of complex chlorinated compounds. jst.go.jp
Table 1: Examples of Metabolite Accumulation in Bacterial Strains
| Bacterial Strain | Precursor Compound | Accumulated Metabolite |
| Alcaligenes eutrophus (mutant strain) | Benzoic Acid | (-)-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid |
| Pseudomonas putida | Aromatic Compounds | Cyclohex-2-ene-1,4-diol |
| Arthrobacter citreus BI-100 | γ-Hexachlorocyclohexane | Tetrachlorocyclohexene, Trichlorocyclohexa-diene |
Investigations of Enzyme Mechanisms Utilizing Diol Substrates
Enzymes play a crucial role in the metabolism of diols like this compound. Research into these enzymatic mechanisms provides insight into their catalytic activity and substrate specificity.
Various enzymes exhibit activity towards diol substrates, with differing specificities and catalytic efficiencies. For example, cyclohexane-1,2-diol dehydrogenase catalyzes the conversion of this compound to 2-hydroxycyclohexan-1-one, demonstrating its role in metabolic pathways. smolecule.com
In Azoarcus sp. strain 22Lin, which can grow on cyclohexane-1,2-diol, the enzyme cyclohexane-1,2-dione hydrolase (CDH) is key. nih.gov This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme cleaves the C-C bond of cyclohexane-1,2-dione, a product of cyclohexane-1,2-diol oxidation, to form 6-oxohexanoate. nih.govmpg.de This is then further oxidized to adipate. nih.gov
The enzyme FucO, an (S)-1,2-propanediol oxidoreductase from Escherichia coli, shows high stereospecificity for the S-enantiomers of diols. researchgate.net While its primary role is in fucose and rhamnose metabolism, studies on its substrate specificity reveal a preference for short-chained diols. researchgate.net Protein engineering efforts have aimed to broaden its substrate scope to include bulkier aromatic diols.
Epoxide hydrolases (EHs) are another class of enzymes that act on cyclic substrates. They catalyze the hydrolysis of epoxides to form vicinal diols. nih.gov For instance, certain EHs can desymmetrize the meso-epoxide cyclohexene oxide to produce the (R,R)-diol with high enantioselectivity. nih.gov
Table 2: Substrate Specificity of Various Diol-Metabolizing Enzymes
| Enzyme | Source Organism | Substrate(s) | Product(s) |
| Cyclohexane-1,2-diol dehydrogenase | - | This compound | 2-Hydroxycyclohexan-1-one |
| Cyclohexane-1,2-dione hydrolase (CDH) | Azoarcus sp. strain 22Lin | Cyclohexane-1,2-dione | 6-Oxohexanoate |
| FucO ((S)-1,2-propanediol oxidoreductase) | Escherichia coli | (S)-1,2-propanediol, other short-chain diols | (S)-lactaldehyde |
| Epoxide Hydrolase | Soil Bacteria | Cyclohexene oxide | (R,R)-cyclohexane-1,2-diol |
Exploration of Biosynthetic Pathways Involving this compound Derivatives
The biosynthesis of various natural products involves intermediates that are structurally related to this compound. For instance, the biosynthesis of certain 1,4-naphthoquinones in plants proceeds through the o-succinylbenzoate (OSB) pathway, which starts with the conversion of chorismate to isochorismate. nih.gov A key intermediate in this pathway is 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-2-carboxylate (SEPHCHC). nih.gov
In the context of fungal metabolism, multistep pathways involving ene reductase and carbonyl reductase-catalyzed reactions have been proposed for the production of 4-hydroxycyclohex-2-en-1-one metabolites from substituted phenols. qub.ac.uk Toluene (B28343) dioxygenase-catalyzed cis-dihydroxylation of phenols can yield cyclohex-2-en-1-one cis-diol keto-tautomers, which are derivatives of cyclohexene diols. qub.ac.uk
Furthermore, the microbial transformation of benzene (B151609) can be engineered in recombinant Escherichia coli to produce cis-1,2-dihydroxycyclohexa-3,5-diene, a derivative of cyclohexene diol, through the action of toluene dioxygenase. researchgate.net This highlights the potential for creating biosynthetic routes to valuable chiral cis-diols. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Stereoselective Synthetic Methodologies
Future research will undoubtedly focus on creating more efficient and environmentally friendly ways to synthesize specific stereoisomers of 3-Cyclohexene-1,2-diol. A significant area of interest is the development of catalytic systems that can achieve high levels of enantioselectivity, meaning they can produce one specific mirror-image form of the molecule over the other. One promising approach involves the palladium-catalyzed desymmetrization of a precursor molecule, which has been shown to yield nonracemic this compound with high enantiomeric excess. acs.org
Furthermore, the use of enzymes and whole-cell biocatalysts is a rapidly growing field. researchgate.net For instance, toluene (B28343) dioxygenase, an enzyme found in certain bacteria, can be used to produce enantiopure cis-dihydrodiol metabolites from substituted benzenes. researchgate.net These biological methods often operate under mild conditions and can offer exquisite stereocontrol, making them a highly sustainable alternative to traditional chemical synthesis. researchgate.net The exploration of new enzymatic pathways and the engineering of existing enzymes to improve their efficiency and substrate scope will be a key research focus.
Exploration of New Catalytic Applications for this compound Derivatives
Derivatives of this compound have shown significant promise as ligands in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. Future research will likely focus on designing and synthesizing new derivatives with tailored electronic and steric properties to improve their performance in a variety of catalytic transformations.
One area of active investigation is their application in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. acs.org Novel non-C2-symmetric phosphoramidite (B1245037) ligands derived from pyroglutamic acid have been developed for this purpose, leading to high yields and good to excellent enantioselectivity in the synthesis of chiral 2,2-dialkyl-1,3-diketones. acs.org Further exploration of different ligand architectures based on the this compound scaffold could lead to even more effective catalysts for a broader range of substrates.
Moreover, the potential of these derivatives in other types of transition-metal-catalyzed reactions, such as copper-, iridium-, or molybdenum-catalyzed transformations, remains largely unexplored. acs.org Research into these areas could uncover new catalytic activities and expand the synthetic utility of this versatile class of compounds. The development of catalysts that can facilitate novel bond formations and enable the synthesis of complex molecular architectures will be a key objective.
Advanced In-Situ Structural and Spectroscopic Studies of Reactions
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of a chemical reaction, are becoming increasingly important in this regard. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable information about the structure and concentration of reactants, intermediates, and products as the reaction progresses.
For reactions involving this compound and its derivatives, in-situ studies could be used to identify and characterize key catalytic intermediates. For example, in palladium-catalyzed reactions, it would be beneficial to directly observe the formation and reactivity of the palladium-ligand complexes. This information could help to elucidate the factors that control the stereoselectivity of the reaction and guide the design of improved catalysts.
Furthermore, advanced structural analysis techniques, such as X-ray crystallography, can provide detailed three-dimensional information about the structure of stable compounds and, in some cases, even reactive intermediates. researchgate.net Combining these experimental techniques with computational modeling can provide a comprehensive picture of the reaction mechanism at the molecular level.
Integrated Computational-Experimental Approaches for Rational Design
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and optimization of new catalysts and reactions. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the observed stereoselectivity.
In the context of this compound chemistry, computational methods can be employed to:
Design new ligands: By computationally screening a virtual library of potential ligands, researchers can identify candidates with the desired electronic and steric properties before embarking on time-consuming and resource-intensive synthesis.
Predict catalytic performance: Computational models can be used to predict the enantioselectivity and reactivity of a given catalyst, allowing for a more targeted and efficient experimental workflow.
Elucidate reaction mechanisms: By modeling the entire catalytic cycle, researchers can gain a detailed understanding of the factors that govern the reaction outcome.
This synergistic approach, where computational predictions guide experimental design and experimental results validate and refine computational models, will be instrumental in the rational design of next-generation catalysts based on the this compound scaffold.
Discovery of Novel Biological Activities and Detailed Mechanistic Insights
While some derivatives of this compound have been investigated for their biological properties, there is still a vast and underexplored chemical space to be examined. Future research will likely focus on synthesizing libraries of new derivatives and screening them for a wide range of biological activities.
Some areas of potential interest include:
Anticancer activity: Compounds containing the highly oxygenated cyclohexane (B81311) framework have shown tumor-inhibitory and anti-leukemic properties. oup.com Further exploration of this structural motif could lead to the discovery of new and more potent anticancer agents.
Antimicrobial activity: The search for new antibiotics is a global health priority. Screening this compound derivatives for activity against a panel of pathogenic bacteria and fungi could identify promising new lead compounds. researchgate.net
Enzyme inhibition: The ability of small molecules to selectively inhibit the activity of specific enzymes is the basis for many modern medicines. Molecular docking studies, which computationally predict how a molecule might bind to a protein target, can be used to identify potential enzyme inhibitors. researchgate.net For example, this compound has been studied as a potential inhibitor of cutinase, an enzyme produced by a plant pathogen. researchgate.net
Once a biologically active compound is identified, detailed mechanistic studies will be required to understand how it exerts its effects at the molecular level. This knowledge is crucial for optimizing the compound's properties and developing it into a potential therapeutic agent.
| Compound | Biological Activity/Potential Application | Source |
| Crotepoxide | Tumor-inhibitory, anti-leukemic | oup.com |
| Senepoxide | Tumor-inhibitory, anti-leukemic | oup.com |
| Pipoxide | Antibiotic | oup.com |
| This compound | Cutinase inhibitor | researchgate.net |
Green Chemistry Approaches in this compound Synthesis and Transformations
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, will be a central theme in future research involving this compound. This includes the development of more sustainable synthetic methods, as discussed in section 9.1, as well as the use of environmentally benign solvents and reagents.
Key areas of focus for green chemistry in this context include:
Use of renewable feedstocks: Exploring synthetic routes that start from biomass-derived materials rather than petroleum-based feedstocks.
Atom economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.
Catalysis: Utilizing catalytic methods, which can significantly reduce the amount of waste generated compared to stoichiometric reactions.
Safer solvents and auxiliaries: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids.
By embracing the principles of green chemistry, researchers can ensure that the future development and application of this compound and its derivatives are both scientifically innovative and environmentally responsible.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 3-Cyclohexene-1,2-diol with high stereochemical purity?
- Methodological Answer : Catalytic hydration of cyclohexene oxides using hydrogen peroxide under acidic or basic conditions is a foundational approach. For stereoselective synthesis, transition metal catalysts (e.g., Li/CuCl(THF) complexes) in acetonitrile/water mixtures can enhance diastereomeric control . Purification via recrystallization or chromatography using polar solvents (e.g., ethanol/water) is recommended to isolate trans- or cis-isomers.
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H and ¹³C) to assign stereochemistry and confirm hydroxyl group positions. Infrared (IR) spectroscopy identifies O-H stretching vibrations (3200–3600 cm⁻¹) and C=C bonds (~1650 cm⁻¹). For advanced structural resolution, terahertz (THz) spectroscopy effectively distinguishes constitutional isomers by analyzing intermolecular vibrational modes, as demonstrated for benzene-1,2-diol analogs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and purification due to potential vapor formation. Wear NIOSH-approved respirators (P95 or higher) and nitrile gloves compliant with EN374 standards. Avoid contact with strong oxidizers (e.g., chromic acid) to prevent hazardous reactions .
Advanced Research Questions
Q. How can computational methods predict the stability and reactivity of this compound conformers?
- Methodological Answer : Density functional theory (DFT) with functionals like B3LYP accurately predicts conformer energetics. For example, generalized gradient approximation (GGA)-based functionals (e.g., BP86) may overestimate primed conformer stability, requiring calibration against experimental data. Solvent effects (e.g., water) should be modeled using implicit solvation to refine predictions .
Q. What catalytic systems enhance the oxidation of vicinal diols like this compound?
- Methodological Answer : Micellar catalysis with 1,10-phenanthroline in chromic acid systems promotes efficient oxidation. Kinetic studies under varying pH (e.g., 0.5–2.0 M H₂SO₄) reveal ester intermediates, monitored via UV-Vis spectroscopy. Stoichiometric ratios of [diol] : [Cr(VI)] ≥ 15:1 minimize side reactions .
Q. How can stereoisomers of this compound be resolved experimentally?
- Methodological Answer : Chiral column chromatography (e.g., cellulose-based CSPs) separates enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by NMR analysis resolves stereochemistry. THz spectroscopy, validated for benzene-1,2-diol isomers, can differentiate cis/trans configurations via distinct intermolecular vibrational signatures .
Q. What experimental designs address contradictions in genotoxicity assessments for diol derivatives?
- Methodological Answer : Follow OECD guidelines for in vitro (Ames test, micronucleus assay) and in vivo (rodent micronucleus) studies. Compare results against structurally similar compounds (e.g., benzene-1,2-diol) to identify structure-activity relationships. Dose-response curves should account for thresholds like the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
